4-Methylsyringol

Antioxidant capacity Radical scavenging Food chemistry

4-Methylsyringol (syn. 2,6-dimethoxy-4-methylphenol, CAS 6638-05-7) is a naturally occurring methoxyphenol belonging to the syringyl (2,6-dimethoxyphenol) subclass of lignin-derived phenolics, distinguishable from guaiacyl (2-methoxyphenol) analogs by its two ortho-methoxy substituents.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 6638-05-7
Cat. No. B1584894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylsyringol
CAS6638-05-7
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OC)O)OC
InChIInChI=1S/C9H12O3/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5,10H,1-3H3
InChIKeyZFBNNSOJNZBLLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fat
moderately soluble (in ethanol)

4-Methylsyringol (CAS 6638-05-7) Procurement Baseline: A Hardwood-Derived Syringyl Phenol with FDA GRAS Flavor Status


4-Methylsyringol (syn. 2,6-dimethoxy-4-methylphenol, CAS 6638-05-7) is a naturally occurring methoxyphenol belonging to the syringyl (2,6-dimethoxyphenol) subclass of lignin-derived phenolics, distinguishable from guaiacyl (2-methoxyphenol) analogs by its two ortho-methoxy substituents [1]. It is isolated from hardwood pyrolysis products and is present in smoked foods [2]. The compound is recognized by the U.S. FDA as a flavoring agent or adjuvant (FEMA 3704) and has been evaluated by JECFA with no safety concern at current intake levels [3][4]. Commercially, it is supplied as a ≥97% purity synthetic product (mp 37–42 °C, bp 145–146 °C/14 mmHg) with applications spanning flavor and fragrance formulation, analytical reference standards, and lignin decomposition research .

Why Generic Substitution Fails: Critical Differentiators Between 4-Methylsyringol and Guaiacyl or Other Syringyl Analogs


4-Methylsyringol cannot be interchangeably substituted with its closest structural analogs due to quantifiable differences in antioxidant potency, lignin-source specificity, and regulatory status. While syringol lacks the para-methyl group [1], and 4-methylguaiacol possesses only a single ortho-methoxy substituent [1], these seemingly minor structural variations produce measurable divergences in radical scavenging kinetics [2], pyrolysis marker ratios [3], and food-use authorization [4]. Procurement of an incorrect analog—particularly a guaiacyl-type compound or an unsubstituted syringol—will not replicate the intended performance in flavor formulations, analytical lignin tracing, or antioxidant applications where the specific substitution pattern of 4-methylsyringol is a functional requirement.

4-Methylsyringol Quantitative Evidence Guide: Differentiated Performance vs. Closest Analogs


4-Methylsyringol vs. Syringol: 2.4× Lower Antiradical Efficiency (AE) in DPPH Assay

In a head-to-head comparative study of smoke flavoring phenols using the DPPH radical scavenging assay, 4-methylsyringol exhibited an antiradical efficiency (AE) of 0.0025, which is 2.4× lower than that of its unmethylated analog syringol (AE = 0.0060) [1]. The effective concentration (EC50) values further confirm this differentiation: 4-methylsyringol required a higher concentration to achieve 50% DPPH scavenging compared to syringol [1]. This demonstrates that the para-methyl substitution in 4-methylsyringol attenuates radical scavenging kinetics relative to the parent syringol scaffold.

Antioxidant capacity Radical scavenging Food chemistry

4-Methylsyringol vs. 4-Methylguaiacol: Syringyl vs. Guaiacyl Subclass Functional Distinction

In pressurized birch biochar carbonization studies (0.1–11 MPa, 320 °C), the ratio of evolved syringol to 4-methylsyringol changed as a function of carbonization pressure, while a parallel but distinct change was observed for the guaiacol to 4-methylguaiacol ratio [1]. This differential pressure-dependent evolution confirms that the syringyl (2,6-dimethoxy) and guaiacyl (2-methoxy) subclasses undergo distinct lignin decomposition mechanisms [1]. Additionally, in oil palm biomass torrefaction, demethylation of lignin resulted in smaller amounts of both 4-methylguaiacol and 4-methylsyringol being evolved, with increased char yield [2].

Lignin pyrolysis Analytical pyrolysis Biomass characterization

4-Methylsyringol vs. 4-Allylsyringol: 5× Higher DPPH EC50 (Lower Potency)

In the same comparative DPPH study, 4-methylsyringol exhibited an EC50 (effective concentration for 50% scavenging) approximately 5-fold higher than that of 4-allylsyringol [1]. This substantial potency difference is attributed to the allyl group's conjugated double bond, which stabilizes the phenoxyl radical intermediate, whereas the saturated methyl group of 4-methylsyringol lacks this resonance stabilization [1]. The overall antioxidant trend established was: dihydroxybenzenes > 2,6-dimethoxyphenols (including 4-methylsyringol) > 2-methoxyphenols [1].

Antioxidant capacity Structure-activity relationship Food preservation

4-Methylsyringol Regulatory Differentiation: JECFA ADI 'No Safety Concern' vs. Unassessed Analogs

4-Methylsyringol has undergone formal safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) at its 55th session (2000), resulting in an ADI classification of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. It is also listed in the FDA Substances Added to Food inventory (formerly EAFUS) with FEMA GRAS designation 3704 and JECFA flavor number 722 [2][3]. In contrast, several structurally similar syringyl analogs (e.g., 4-allylsyringol, 4-propenylsyringol) lack comparable JECFA evaluations or FDA listings [2].

Food safety Regulatory compliance GRAS flavoring

4-Methylsyringol vs. Syringol: Distinct Boiling Point Differentiating Distillation-Based Purification

4-Methylsyringol exhibits a boiling point of 145–146 °C at 14 mmHg [1]. In contrast, its unmethylated analog syringol (2,6-dimethoxyphenol) boils at 261 °C at atmospheric pressure (approximately 140–150 °C at reduced pressure, though exact reduced-pressure data vary) [2]. This approximately 5–10 °C difference under reduced pressure conditions provides a measurable basis for separation during fractional distillation or for identity confirmation via boiling point verification.

Physical property Purification Quality control

4-Methylsyringol Optimal Application Scenarios: Where Differentiation Drives Selection


Flavor and Fragrance Formulation Requiring FDA-Cleared Smoky/Phenolic Notes

4-Methylsyringol is the preferred choice over syringol or 4-allylsyringol for food and beverage flavor formulations where regulatory compliance is non-negotiable. Its FDA EAFUS listing and JECFA 'No safety concern' ADI [1][2] provide documented clearance absent for many syringyl analogs. The compound imparts medicinal, smoky, spicy, woody, and phenolic notes with a caramellic nuance , and is used in smoke, smoked pork, vanilla, horseradish, and woody flavor compositions at typical concentrations of 10 mg/kg [3].

Analytical Reference Standard for Lignin Syringyl (S-Unit) Marker Quantification

In pyrolysis-GC/MS workflows for biomass characterization or smoke taint analysis in wine, 4-methylsyringol serves as an essential syringyl-specific analytical standard. Its quantifiable presence in pyrolysates from hardwood lignin [1] and its pressure-dependent evolution ratio relative to syringol [2] make it a definitive marker for syringyl unit content. Substitution with 4-methylguaiacol (a guaiacyl marker) would produce erroneous S/G ratio calculations and misattribution of lignin botanical origin [2].

Controlled Antioxidant Studies Requiring a Moderate-Potency Syringyl Phenol Comparator

For research investigating structure-antioxidant activity relationships among smoke phenolics, 4-methylsyringol provides a well-characterized reference point with known antiradical efficiency (AE = 0.0025 in DPPH) [1]. Its 2.4× lower AE relative to syringol and 5× higher EC50 relative to 4-allylsyringol [1] establish it as a 'moderate potency' syringyl comparator. This makes it valuable for dissecting the contribution of the para-methyl substitution to antioxidant activity attenuation.

Natural Product Isolation and Synthesis Starting Material

4-Methylsyringol is a naturally occurring compound isolable from hardwood [1] and is commercially available at ≥97% purity [2]. Its well-defined physical properties (mp 37–42 °C, bp 145–146 °C/14 mmHg) [2] and established synthetic routes (e.g., methylation of syringol or reaction of 2,6-dimethoxyphenol with methylating agents) make it a reliable starting material or intermediate for synthesizing more complex syringyl derivatives, including deuterated internal standards (4-methylsyringol-d6) [3].

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